4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound featuring a quinolinone core, a benzodioxole moiety, and a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzodioxole and piperidinyl groups but differs in its core structure.
4-(4-(1,3-Benzodioxol-5-yl-methyl)-1-piperazinyl)-2,6-diphenylthieno(2,3-d)pyrimidine: Another compound with a benzodioxole moiety and a piperazinyl group, differing in its core and additional substituents.
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H30N2O4 |
---|---|
Molecular Weight |
422.5g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C25H30N2O4/c1-15-21(24(29)27-9-5-4-6-10-27)22(16-7-8-19-20(11-16)31-14-30-19)23-17(26-15)12-25(2,3)13-18(23)28/h7-8,11,22,26H,4-6,9-10,12-14H2,1-3H3 |
InChI Key |
AUZSUMVJZLJQKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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